![molecular formula C12H10FN3O3 B6518156 2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide CAS No. 886886-46-0](/img/structure/B6518156.png)
2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is also known as Flufenacet , a selective herbicide . It is moderately soluble in water, not highly volatile but may be persistent in soil and water/sediment systems . It is moderately toxic to humans via the oral route and is considered to be a skin sensitiser . It is also known as CRL-40,940 , a eugeroic as well as a weak dopamine reuptake inhibitor .
Molecular Structure Analysis
The compound is a synthetic molecule of the benzhydryl class. Benzhydryl compounds are comprised of two benzene rings attached to a single carbon molecule . It contains a fluorine group bound to each benzene ring .Wissenschaftliche Forschungsanwendungen
Medical Device Testing
“F2580-1442” is associated with the ASTM F2580 standard, which specifies a test method for fatigue testing of metallic femoral stems . This compound could be used in the development and testing of medical devices, particularly those related to orthopedics and joint replacements.
Drug Development
“CCG-161888” has been mentioned in the context of drug development . Although the exact mechanism and potential applications are not fully detailed, it’s suggested that this compound could have potential in the development of new therapeutic drugs.
Clinical Decision Support Systems
“CCG-161888” is also associated with computerized clinical guidelines (CCG), which are used in the development of computerized clinical decision support systems . These systems are designed to improve the process of care by providing clinicians with patient-specific recommendations.
Biological Research
“2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide” is mentioned in the context of biological research. It’s suggested that this compound can inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and viruses.
Enzyme Inhibition
The same compound is believed to act by inhibiting the activity of specific enzymes and receptors. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules.
Receptor Tyrosine Kinase Inhibition
Wirkmechanismus
Target of Action
Similar compounds have been found to target enzymes and receptors such asAngiotensin II Receptor , Cyclooxygenase-2 (COX-2) , and Receptor Tyrosine Kinase (RTK) .
Mode of Action
It’s believed to act by inhibiting the activity of specific enzymes and receptors. For instance, it may block the CD47-signal regulatory protein alpha (SIRPα) axis to increase several antibody effector functions: antibody-dependent cellular phagocytosis (ADCP), antibody-dependent cellular cytotoxicity (ADCC), and complement-dependent cytotoxicity (CDC) through optimized architecture, affinity to targets, and Fc engineering .
Biochemical Pathways
Similar compounds have been found to inhibit the luminal na-k-cl cotransporter in the thick ascending limb of the loop of henle, by binding to the na-k-2cl transporter, thus causing more sodium, chloride, and potassium to be excreted in the urine .
Pharmacokinetics
Similar compounds have been found to have a half-life of up to 100 minutes and are excreted through the kidneys (66%) and bile (33%) .
Result of Action
Similar compounds have been found to have antitumor activity in aml and t-all patients .
Safety and Hazards
Zukünftige Richtungen
The compound is more effective than modafinil and adrafinil, with fewer side effects, according to its inventors . It was patented in 2013, and pre-clinical trials have been underway since December 2015 . This suggests that there is ongoing interest in further exploring the potential uses of this compound.
Eigenschaften
IUPAC Name |
2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O3/c13-8-1-3-9(4-2-8)16-6-5-15(7-10(14)17)11(18)12(16)19/h1-6H,7H2,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGCDZJPIPBJHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN(C(=O)C2=O)CC(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.